molecular formula C14H11ClN2O3 B2867106 (4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939888-34-3

(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate

Cat. No.: B2867106
CAS No.: 939888-34-3
M. Wt: 290.7
InChI Key: FUKFGIOTXSAADA-YBEGLDIGSA-N
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Description

(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a specialized organic compound offered for chemical and pharmaceutical research applications. Compounds featuring chlorobenzyl and nitrophenyl groups are of significant interest in medicinal chemistry. Structurally related hydrazone and quinoline-based molecules are frequently investigated for their diverse biological and pharmacological activities, which include antimicrobial, anti-inflammatory, analgesic, and anticancer properties . The presence of both an electron-withdrawing nitro group and a chloro-substituted benzyl moiety in its structure suggests potential as a key intermediate or precursor in the synthesis of more complex molecules, such as hydrazone derivatives . Researchers can utilize this compound to explore its reactivity and potential application in developing new chemical entities. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-13-5-1-11(2-6-13)9-16(18)10-12-3-7-14(8-4-12)17(19)20/h1-8,10H,9H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFGIOTXSAADA-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving various reagents and conditions:

  • Step 1: Nitration of Benzene Ring

    • The initial step involves the nitration of a suitable benzene derivative using concentrated nitric and sulfuric acids.

  • Step 2: Halogenation

    • The chlorination of the resultant nitrobenzene compound is achieved using chlorinating agents like sulfur dichloride.

  • Step 3: Formation of Ammoniumolate

    • The intermediate compounds undergo reaction with a primary amine under basic conditions to form the ammoniumolate group.

Industrial Production Methods

Industrial synthesis of this compound typically involves the use of large-scale reactors and carefully controlled conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, where the nitro group can be reduced to an amino group under specific conditions.

  • Reduction: : Reduction of the nitro group is possible using agents like hydrogen gas over palladium catalysts.

  • Substitution: : The chloro group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Hydrogen gas with palladium, lithium aluminum hydride.

  • Substitution Reagents: : Sodium hydroxide, potassium carbonate.

Major Products Formed

  • Oxidation: : Conversion to aminobenzyl derivatives.

  • Reduction: : Formation of nitrobenzyl derivatives.

  • Substitution: : Produces a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Used as a precursor for synthesizing complex organic molecules and polymers.

  • Acts as a ligand in coordination chemistry for metal complexes.

Biology

  • Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine

  • Explored for anti-inflammatory and antimicrobial properties.

Industry

  • Utilized in the development of advanced materials with specific properties, such as electrical conductivity and catalytic activity.

Mechanism of Action

(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate acts by interacting with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to an amino group, which might then engage in hydrogen bonding or other interactions with biological macromolecules. The chloro group can participate in electron-withdrawing effects, altering the compound’s reactivity and interaction with other substances.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The herbicidal activity and physicochemical properties of ammoniumolate derivatives are highly dependent on substituents at the benzyl (R) and aryl (R1) positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Ammoniumolate Derivatives
Compound Name R (Benzyl Group) R1 (Aryl Group) Molecular Weight (g/mol) Herbicidal Activity (Rape) CAS Number
(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)... ammoniumolate 4-Chlorobenzyl 4-Nitrophenyl ~290.7* Moderate to High Not Available
(4-Chlorobenzyl)[(Z)-(4-chlorophenyl)... ammoniumolate 4-Chlorobenzyl 4-Chlorophenyl 280.15 Moderate 154110-60-8
[(Z)-(4-Chlorophenyl)... (4-Methoxybenzyl) ammoniumolate 4-Methoxybenzyl 4-Chlorophenyl 275.73 Low 939893-36-4
(2-Chlorobenzyl)[(Z)-Phenyl... ammoniumolate 2-Chlorobenzyl Phenyl Not Reported Not Tested Not Available

*Calculated based on substituent contributions (NO₂: +45 g/mol vs. Cl: +34.45 g/mol).

Key Findings from Comparative Studies

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-nitrophenyl substituent (target compound) enhances herbicidal activity against rape compared to 4-chlorophenyl (moderate activity) and 4-methoxyphenyl (low activity) . This is attributed to the nitro group’s strong electron-withdrawing nature, which stabilizes the imine bond and facilitates interactions with biological targets.
  • Methoxy groups (electron-donating) reduce activity, likely due to decreased electrophilicity and altered solubility profiles .

Substituent Position Effects :

  • Para-substituted derivatives (e.g., 4-chlorobenzyl) exhibit higher activity than ortho-substituted analogues (e.g., 2-chlorobenzyl), as steric hindrance in the latter disrupts molecular planarity and target binding .

Molecular Weight and Solubility :

  • Nitro-substituted derivatives have higher molecular weights (~290 g/mol) compared to chloro- or methoxy-substituted analogues (~275–280 g/mol). This may reduce aqueous solubility, necessitating formulation adjustments for agricultural use .

Biological Activity

The compound (4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a quaternary ammonium derivative notable for its unique structural features, which include a 4-chlorobenzyl group and a 4-nitrophenyl group linked through a double bond. This structure suggests potential biological activities, particularly in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁ClN₂O₃, with a molecular weight of 290.7 g/mol. Its structure features both electron-withdrawing (nitro) and electron-donating (benzyl) groups, which can influence its reactivity and interactions with biological systems.

Preliminary studies indicate that compounds similar to this compound may interact with biological membranes and enzymes. These interactions are vital for understanding the pharmacokinetic and pharmacodynamic profiles of the compound. The presence of functional groups allows for various chemical reactions, potentially leading to diverse biological effects.

Biological Activity

Research into the biological activity of this compound has shown promising results in several areas:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.
  • Anticancer Properties : Studies on related quaternary ammonium compounds have indicated potential anticancer activities, warranting further investigation into this compound's efficacy against cancer cell lines.
  • Enzyme Inhibition : The structural characteristics may allow for interaction with specific enzymes, potentially acting as inhibitors or modulators in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study investigated the antimicrobial properties of a structurally similar compound, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, suggesting enhanced potency.
  • Cytotoxicity Against Cancer Cells :
    • Research focused on the cytotoxic effects of quaternary ammonium compounds on various cancer cell lines revealed that compounds with similar structures led to apoptosis in treated cells. The study reported IC50 values indicating effective dose responses.
  • Enzyme Interaction Studies :
    • A detailed examination of enzyme interactions highlighted that certain derivatives could act as competitive inhibitors in key metabolic pathways, providing insights into their potential therapeutic roles.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameKey FeaturesBiological Activity
4-ChlorobenzaldehydeAldehyde groupPrecursor in synthesis; limited biological activity
4-NitroanilineNitro substituentKnown for dye manufacturing; moderate toxicity
Benzyltrimethylammonium chlorideQuaternary ammonium saltExhibits antimicrobial properties; used as a disinfectant
2-Methyl-6-phenylethynylpyridineContains pyridine ringInvestigated for neurological activity; potential therapeutic uses

This table illustrates how this compound's unique combination of functionalities may confer distinct biological activities compared to structurally similar compounds.

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